3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate
Description
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a coumarin-based derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group at position 3 and a propanoate ester at position 8 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets due to its rigid, planar structure and hydrogen-bonding capabilities . The 4-methoxyphenyl substituent introduces polarity via the electron-donating methoxy group, which may influence solubility and intermolecular interactions. The propanoate ester at position 8 likely modulates lipophilicity and bioavailability.
Properties
IUPAC Name |
[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-3-17(24)27-16-6-4-5-13-11-15(21(25)28-18(13)16)20-22-19(23-29-20)12-7-9-14(26-2)10-8-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLTJITUUASFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a synthetic derivative that incorporates both oxadiazole and chromenone moieties. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.39 g/mol. The structure features a chromenone backbone substituted with an oxadiazole ring and a methoxyphenyl group.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing oxadiazole and chromenone structures. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis in cancer cells. This is facilitated by the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro assays demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, a related study reported IC50 values ranging from 10 to 20 µM for similar compounds against MCF-7 cells .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies:
- Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-2 specifically has been linked to reduced inflammation and pain .
Antimicrobial Activity
Research indicates that the compound may also possess antimicrobial properties:
- Spectrum of Activity : Preliminary studies suggest that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 µM | |
| HeLa | 15 µM | ||
| Anti-inflammatory | COX-2 | Moderate inhibition | |
| Antimicrobial | E. coli | Inhibition observed |
Detailed Research Findings
- Anticancer Studies : A series of compounds based on the chromenone scaffold were evaluated for their ability to induce apoptosis in cancer cells. The presence of the oxadiazole moiety was found to enhance cytotoxicity due to increased lipophilicity and better membrane penetration .
- Inhibition of COX Enzymes : The anti-inflammatory potential was assessed through enzyme inhibition assays where compounds were tested against COX-1 and COX-2. Results indicated selective inhibition towards COX-2, suggesting potential for therapeutic use in inflammatory diseases .
- Antimicrobial Evaluation : The antimicrobial activity was tested using standard disk diffusion methods against various bacterial strains. Results demonstrated significant zones of inhibition, indicating effective antimicrobial properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been tested against various cancer cell lines and shown to induce apoptosis (programmed cell death) and inhibit tumor growth. The presence of the methoxyphenyl group in this compound enhances its efficacy by improving solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that oxadiazole derivatives can inhibit the growth of bacteria and fungi, making them suitable for use in developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .
Neuroprotective Effects
Studies have indicated that similar compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier and exert antioxidant effects is a key feature that enhances its therapeutic profile .
Agricultural Applications
Pesticidal Activity
Compounds like 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate are being explored for their potential use as pesticides. Their structural characteristics suggest they could effectively target specific pests while minimizing harm to beneficial organisms. Preliminary studies show promise in controlling pest populations without significant environmental impact .
Herbicide Development
The incorporation of oxadiazole derivatives into herbicide formulations has been investigated. These compounds can inhibit specific enzymes involved in plant growth, providing a mechanism for weed control. The selectivity of these compounds towards certain plants enhances their utility in agricultural settings .
Material Science
Polymeric Applications
In material science, the incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer and antimicrobial activities; potential neuroprotective effects |
| Agricultural Sciences | Promising candidates for pesticides and herbicides with minimal environmental impact |
| Material Science | Enhanced thermal stability and mechanical strength in polymer applications |
Chemical Reactions Analysis
Substitution Reactions
This compound exhibits reactivity at the bromine substituent, enabling substitution reactions under specific conditions. Based on analogous bromination processes in phenolic derivatives, the bromine atom can undergo electrophilic aromatic substitution. For example, bromination of 2-chlorophenol using bromine (Br₂) in the presence of tertiary amines (e.g., triethylamine hydrochloride) selectively yields 4-bromo-2-chlorophenol with high purity . The reaction typically occurs at controlled temperatures (0–60°C) and employs catalysts like iron(III) bromide (FeBr₃) to direct substitution to the para position.
Key Parameters for Substitution:
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Electrophilic substitution | Br₂, FeBr₃, 0–60°C | Para-substituted derivatives |
Condensation Reactions
The amino group in the compound can participate in condensation reactions, such as imine formation. For instance, the synthesis of E-4-bromo-2-[(phenylimino)methyl]phenol involves the condensation of 5-bromosalicylaldehyde with aniline in ethanol under reflux . This suggests that the amino group in the target compound may react with carbonyl compounds (e.g., aldehydes, ketones) to form imine derivatives.
Mechanism of Condensation:
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Nucleophilic Attack : The amino group reacts with the carbonyl carbon of an aldehyde or ketone.
-
Imine Formation : Dehydration yields an imine intermediate.
-
Arbitration : Further stabilization via resonance or hydrogen bonding.
Intermolecular Interactions and Reactivity
The compound’s crystallographic properties, such as dihedral angles between aromatic rings and π–π interactions, influence its reactivity. For example, E-4-bromo-2-[(phenylimino)methyl]phenol exhibits thermochromism due to conformational flexibility, with dihedral angles between aromatic rings affecting stability and optical properties . Similarly, the 4-bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol may display analogous behavior, where intermolecular interactions (e.g., hydrogen bonding, π–π stacking) modulate reaction pathways.
Structural Implications on Reactivity:
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Dihedral Angles : Larger angles (e.g., 45.6°) reduce conjugation, potentially altering reactivity.
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Hydrogen Bonding : Intramolecular O–H⋯N interactions stabilize intermediates .
Stability and Reaction Conditions
The compound’s stability is influenced by reaction parameters:
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Temperature : Optimal ranges for substitution (0–60°C) vs. condensation (reflux conditions) .
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Catalysts : Tertiary amines (e.g., triethylamine hydrochloride) enhance selectivity in substitution .
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Solvents : Inert solvents like chlorobenzene or hydrocarbons (e.g., hexane) are preferred to avoid side reactions .
Comparison with Similar Compounds
Research Findings and Discussion
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methoxy group lowers logP compared to 2-methylphenyl, aligning with trends in medicinal chemistry where polar substituents reduce hydrophobicity .
- Solubility : Increased polar surface area and H-bond acceptors suggest better solubility for the target compound, though this may come at the cost of cellular permeability.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate?
Answer:
The synthesis involves multi-step reactions:
Coumarin Core Formation : Start with 8-hydroxycoumarin derivatives. Introduce the 2-oxo group via oxidation using reagents like KMnO₄ under acidic conditions.
Oxadiazole Ring Construction : React 4-methoxybenzoyl chloride with hydroxylamine to form an intermediate hydroxamic acid. Cyclize with cyanogen bromide (BrCN) in dry ether to generate the 1,2,4-oxadiazole ring .
Esterification : Couple the oxadiazole-substituted coumarin with propanoic acid using DCC/DMAP as coupling agents under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
Critical Note : Purity intermediates via column chromatography (silica gel, gradient elution) to avoid side products like uncyclized amides .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- IR Spectroscopy : Confirm ester (C=O stretch at ~1730 cm⁻¹) and oxadiazole (C=N stretch ~1640 cm⁻¹) functional groups .
- ¹H/¹³C NMR : Identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and coumarin aromatic protons (δ 6.5–8.5 ppm).
- X-ray Crystallography : For absolute configuration, grow single crystals in methanol/ethyl acetate. Resolve bond lengths (e.g., oxadiazole N-O bonds ~1.36 Å) to validate electronic delocalization .
Intermediate: What are the common impurities observed during synthesis, and how can they be resolved?
Answer:
Key impurities include:
- Uncyclized intermediates : Residual hydroxamic acid (detected via LC-MS, [M+H]+ ~250 m/z). Mitigate by optimizing cyclization time and BrCN stoichiometry.
- Ester hydrolysis byproducts : Hydrolyzed propanoate (identified by δ 10–12 ppm carboxylic acid proton in DMSO-d₆). Use anhydrous solvents and molecular sieves during esterification.
Resolution : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .
Advanced: How does the methoxyphenyl-oxadiazole moiety influence the compound’s electronic properties?
Answer:
- Electron-Withdrawing Effects : The oxadiazole ring stabilizes the coumarin π-system, shifting fluorescence emission maxima (~450 nm vs. ~420 nm for unsubstituted coumarins).
- Methoxy Group Impact : The para-methoxy group enhances electron density via resonance, increasing HOMO-LUMO gap (evidenced by DFT calculations at B3LYP/6-31G* level).
Experimental Validation : Compare UV-Vis spectra in DMSO (λmax ~340 nm) with computational data to correlate electronic transitions .
Advanced: What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?
Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ Kinase Assay (e.g., against Pfmrk for antimalarial studies). IC₅₀ values can be determined via dose-response curves (0.1–100 µM) .
- Antioxidant Activity : Measure ROS scavenging in RAW 264.7 macrophages using DCFH-DA probe. Normalize to positive controls like ascorbic acid.
Data Interpretation : Address false positives by including vehicle controls (DMSO <0.1%) and validating with orthogonal assays (e.g., ESR spectroscopy) .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Answer:
Discrepancies may arise from:
- Metabolic Differences : HepG2 (high CYP450 activity) vs. HEK293 (low metabolic capacity). Normalize data using cell viability assays (MTT/resazurin).
- Membrane Permeability : Measure logP (e.g., shake-flask method) to assess hydrophobicity-driven uptake. Correlate with IC₅₀ trends.
Mitigation : Use standardized protocols (e.g., NIH/NCATS guidelines) and report cell passage numbers (<20) to minimize variability .
Safety: What are the critical handling precautions for this compound?
Answer:
- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315). Use PPE (nitrile gloves, lab coat) and work in a fume hood.
- First Aid : For skin contact, wash with 10% polyethylene glycol 400. Ingestion: Administer activated charcoal (1 g/kg) and seek medical attention .
- Waste Disposal : Neutralize with 5% NaOH solution before incineration.
Advanced: What computational strategies predict its pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
